Introduction: The Strategic Value of the Difluoromethyl Moiety in Cyclopentane Scaffolds
Introduction: The Strategic Value of the Difluoromethyl Moiety in Cyclopentane Scaffolds
An In-depth Technical Guide to 2-(Difluoromethyl)cyclopentane-1-carboxylic acid
The strategic incorporation of fluorinated functional groups has become a pillar of modern medicinal chemistry, offering a powerful method to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethyl (CHF₂) group has garnered significant attention. It serves as a unique bioisostere for common polar functional groups such as hydroxyl (-OH), thiol (-SH), and even amide functionalities.[2][3] The CHF₂ group's strong electron-withdrawing nature, combined with its increased lipophilicity and ability to act as a weak hydrogen bond donor, can profoundly enhance metabolic stability, membrane permeability, and target binding affinity.[3][4]
This guide focuses on 2-(Difluoromethyl)cyclopentane-1-carboxylic acid , a carbocyclic building block that marries the conformational constraints of a five-membered ring with the advantageous properties of the difluoromethyl group. The cyclopentane core is a prevalent scaffold in numerous natural products and approved pharmaceuticals, providing a rigid framework that can orient substituents in a well-defined three-dimensional space. The introduction of a CHF₂ group onto this scaffold creates a molecule of significant interest for library synthesis and lead optimization campaigns, particularly in therapeutic areas where related cyclopentane carboxylic acids have shown promise.[5] This document provides a comprehensive overview of its properties, plausible synthetic routes, characterization data, and potential applications in drug discovery.
Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its application in research. The introduction of two fluorine atoms significantly alters the electronic and steric profile of the cyclopentane ring compared to its non-fluorinated or methyl-substituted analogs.[6][7]
| Property | Value / Description | Source |
| CAS Number | 1421601-91-3 | [8][9] |
| Molecular Formula | C₇H₁₀F₂O₂ | [10][11] |
| Molecular Weight | 164.15 g/mol | [10] |
| Canonical SMILES | C1CC(C(C1)C(=O)O)C(F)F | [11] |
| Predicted XLogP | 1.9 | [11] |
| Predicted pKa | The electron-withdrawing nature of the adjacent CHF₂ group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the parent cyclopentanecarboxylic acid.[3][12] | N/A |
| Hydrogen Bonding | The CHF₂ group can act as a weak hydrogen bond donor, while the carboxylic acid is a strong hydrogen bond donor and acceptor.[2][4] | N/A |
Synthetic Strategies: A Proposed Pathway
While specific literature detailing the synthesis of 2-(difluoromethyl)cyclopentane-1-carboxylic acid is sparse, a robust synthetic route can be designed based on established methodologies for difluoromethylation.[13] A logical and efficient approach involves the late-stage difluoromethylation of a suitable cyclopentane precursor. The following multi-step protocol outlines a plausible pathway starting from commercially available methyl 2-oxocyclopentane-1-carboxylate.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(Difluoromethyl)cyclopentane-1-carboxylic acid.
Detailed Experimental Protocol
Step 1: Deoxyfluorination of Methyl 2-oxocyclopentane-1-carboxylate This initial step converts the ketone into the target difluoromethylene group. Deoxyfluorination reagents are the standard choice for this transformation.
-
Rationale: The reaction of a β-ketoester with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) is a well-established method for introducing two fluorine atoms at a carbonyl position. The neighboring ester group activates the ketone for this transformation.
-
Procedure:
-
To a stirred, cooled (0 °C) solution of methyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise under an inert atmosphere (N₂).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, methyl 2-(difluoromethyl)cyclopent-1-ene-1-carboxylate, by flash column chromatography.
-
Step 2: Stereoselective Reduction of the Alkene The resulting α,β-unsaturated ester is reduced to the saturated cyclopentane ring.
-
Rationale: Catalytic hydrogenation is a highly effective method for the reduction of alkenes. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) typically results in syn-addition of hydrogen from the less sterically hindered face of the molecule, leading predominantly to the cis-diastereomer.[14]
-
Procedure:
-
Dissolve the purified product from Step 1 (1.0 eq) in methanol (MeOH, 0.1 M).
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the suspension vigorously for 6-12 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield crude methyl cis-2-(difluoromethyl)cyclopentane-1-carboxylate, which may be used directly in the next step if sufficiently pure.
-
Step 3: Saponification to the Carboxylic Acid The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Rationale: Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method for ester hydrolysis that minimizes side reactions.[15]
-
Procedure:
-
Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 by the dropwise addition of 1 M hydrochloric acid (HCl).
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 2-(difluoromethyl)cyclopentane-1-carboxylic acid.
-
Spectroscopic Characterization Profile (Predicted)
| Technique | Expected Observations |
| ¹H NMR | δ 10-12 ppm: Broad singlet, 1H (COOH). δ 5.8-6.5 ppm: Triplet, J ≈ 56 Hz, 1H (CH F₂). δ 2.5-3.0 ppm: Multiplet, 1H (CH -COOH). δ 1.5-2.4 ppm: Complex multiplets, 7H (cyclopentyl CH and CH ₂). |
| ¹⁹F NMR | δ -90 to -130 ppm: Doublet, J ≈ 56 Hz, 2F (CHF₂ ). The exact chemical shift would require experimental determination. |
| ¹³C NMR | δ 175-180 ppm: Singlet (C=O). δ 110-120 ppm: Triplet, ¹JCF ≈ 240 Hz (C HF₂). δ 40-55 ppm: Ring carbons adjacent to substituents. δ 20-35 ppm: Remaining ring carbons. |
| Mass Spec. (EI) | [M]⁺: m/z = 164. Key Fragments: m/z = 119 ([M-COOH]⁺), m/z = 97 ([M-CHF₂]⁺), and fragments corresponding to the loss of ethene (m/z = 42) from the ring structure, a common pathway for cyclopentanes.[17][18] |
Applications and Significance in Drug Discovery
The true value of 2-(difluoromethyl)cyclopentane-1-carboxylic acid lies in its potential as a molecular building block for creating novel therapeutics with improved pharmacological profiles.
The CHF₂ Group as a Bioisostere
Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of lead optimization. The CHF₂ group is a fascinating bioisostere due to its dual nature.[3]
-
Hydroxyl/Thiol Mimic: The acidic proton on the difluoromethyl group allows it to act as a hydrogen bond donor, mimicking the functionality of hydroxyl or thiol groups.[4] Unlike -OH or -SH groups, the CHF₂ moiety is not susceptible to common metabolic pathways like oxidation or glucuronidation, thus enhancing metabolic stability.[1]
-
Lipophilic Spacer: Compared to a hydroxyl group, the CHF₂ group increases local lipophilicity, which can improve cell membrane permeability and access to hydrophobic binding pockets within a target protein.[3]
Caption: Bioisosteric replacement of a hydroxyl with a difluoromethyl group.
Potential Therapeutic Applications
The cyclopentane carboxylic acid scaffold is a known pharmacophore. For instance, patent literature describes 2,5-disubstituted cyclopentane carboxylic acid derivatives, including those bearing a difluoromethyl group, as potential agents for treating respiratory diseases by targeting enzymes like human macrophage elastase (hMMP-12).[5] The title compound serves as a key starting material or fragment for accessing such molecules. Its rigid cyclopentane backbone, combined with the unique electronic and steric properties of the CHF₂ group and the versatile handle of the carboxylic acid, makes it an ideal candidate for exploring structure-activity relationships (SAR) in a variety of target classes.
Conclusion
2-(Difluoromethyl)cyclopentane-1-carboxylic acid represents a high-value building block for medicinal chemistry and drug discovery. The strategic placement of the difluoromethyl group on a conformationally restricted cyclopentane ring offers a compelling combination of properties: enhanced metabolic stability, modulated lipophilicity, and the potential for unique intermolecular interactions. While its synthesis requires specialized fluorination chemistry, the proposed pathway is grounded in reliable and scalable methodologies. The predictive spectroscopic data provided herein should facilitate its unambiguous identification. For researchers aiming to develop next-generation therapeutics, the incorporation of this and related difluoromethylated scaffolds provides a rational and promising strategy for overcoming common pharmacokinetic challenges and improving overall drug efficacy.
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